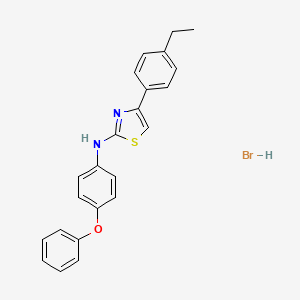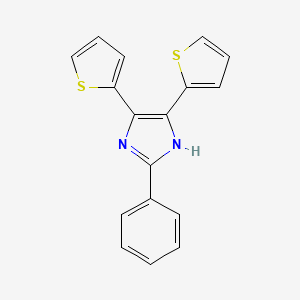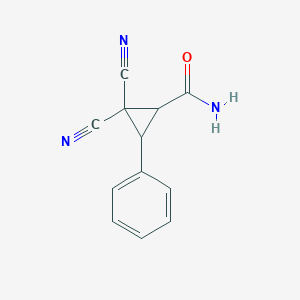
2,2-dicyano-3-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dicyano-3-phenylcyclopropanecarboxamide (DPC) is a synthetic compound that has gained interest in scientific research due to its unique chemical structure and potential applications. DPC belongs to the class of cyclopropanecarboxamide compounds, which are known for their diverse biological activities.
科学的研究の応用
2,2-dicyano-3-phenylcyclopropanecarboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In organic synthesis, this compound has been used as a building block for the synthesis of other cyclopropanecarboxamide compounds. In materials science, this compound has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks.
作用機序
The exact mechanism of action of 2,2-dicyano-3-phenylcyclopropanecarboxamide is not fully understood. However, studies have shown that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound may also act as a modulator of the immune system, potentially reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. This compound has also been shown to reduce pain in animal models of acute and chronic pain.
実験室実験の利点と制限
One advantage of 2,2-dicyano-3-phenylcyclopropanecarboxamide is its unique chemical structure, which allows for the synthesis of other cyclopropanecarboxamide compounds. This compound is also relatively easy to synthesize and purify, making it a useful tool for organic synthesis. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain research applications.
将来の方向性
There are several potential future directions for research on 2,2-dicyano-3-phenylcyclopropanecarboxamide. One direction is the development of new drugs based on the anti-inflammatory and analgesic properties of this compound. Another direction is the synthesis of new cyclopropanecarboxamide compounds using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various scientific fields. The synthesis method of this compound involves the reaction of 2,2-dicyano-3-phenylcyclopropanecarboxylic acid with an amine, and the resulting compound has been studied for its anti-inflammatory and analgesic properties. This compound has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound.
合成法
2,2-dicyano-3-phenylcyclopropanecarboxamide can be synthesized by the reaction of 2,2-dicyano-3-phenylcyclopropanecarboxylic acid with an amine, such as ammonia or an amine derivative. The reaction typically occurs in the presence of a catalyst, such as triethylamine or diisopropylethylamine. The resulting this compound compound can be purified using various methods, including recrystallization or column chromatography.
特性
IUPAC Name |
2,2-dicyano-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-6-12(7-14)9(10(12)11(15)16)8-4-2-1-3-5-8/h1-5,9-10H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTNUKSUIMWGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(C#N)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 7-cyclopropyl-3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4891083.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4891086.png)
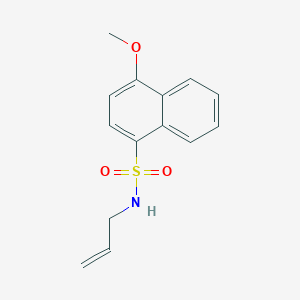
![4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4891091.png)
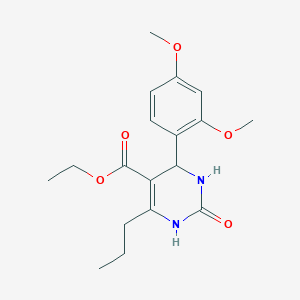
![N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4891111.png)
![4-[5-(2-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4891116.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4891122.png)
![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
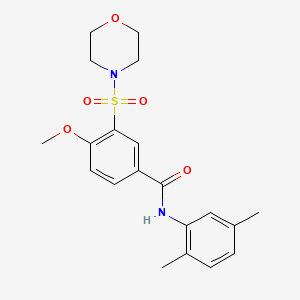
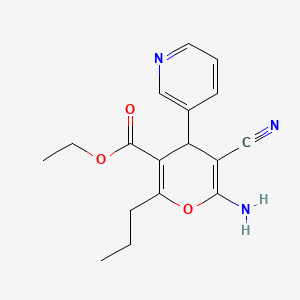
![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)
